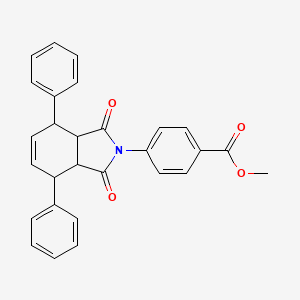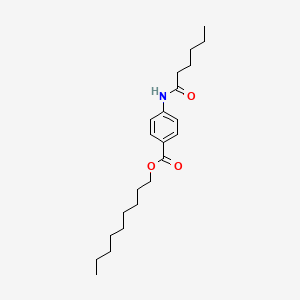![molecular formula C38H24Cl4N6O10 B11554854 4-[(E)-(2-{2-benzyl-3-[(2Z)-2-(4-{[(2,4-dichlorophenyl)carbonyl]oxy}-3-nitrobenzylidene)hydrazinyl]-3-oxopropanoyl}hydrazinylidene)methyl]-2-nitrophenyl 2,4-dichlorobenzoate](/img/structure/B11554854.png)
4-[(E)-(2-{2-benzyl-3-[(2Z)-2-(4-{[(2,4-dichlorophenyl)carbonyl]oxy}-3-nitrobenzylidene)hydrazinyl]-3-oxopropanoyl}hydrazinylidene)methyl]-2-nitrophenyl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(2-{2-benzyl-3-[(2Z)-2-(4-{[(2,4-dichlorophenyl)carbonyl]oxy}-3-nitrobenzylidene)hydrazinyl]-3-oxopropanoyl}hydrazinylidene)methyl]-2-nitrophenyl 2,4-dichlorobenzoate is a complex organic compound characterized by its multiple functional groups, including nitro, hydrazone, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-{2-benzyl-3-[(2Z)-2-(4-{[(2,4-dichlorophenyl)carbonyl]oxy}-3-nitrobenzylidene)hydrazinyl]-3-oxopropanoyl}hydrazinylidene)methyl]-2-nitrophenyl 2,4-dichlorobenzoate involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzylidene Hydrazone Intermediate: This step involves the condensation of 4-{[(2,4-dichlorophenyl)carbonyl]oxy}-3-nitrobenzaldehyde with hydrazine to form the benzylidene hydrazone intermediate.
Coupling with Benzyl-3-oxopropanoic Acid: The benzylidene hydrazone intermediate is then coupled with benzyl-3-oxopropanoic acid under acidic conditions to form the hydrazinylidene intermediate.
Final Esterification: The hydrazinylidene intermediate is esterified with 2,4-dichlorobenzoic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo reduction to form amines.
Reduction: The hydrazone group can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Amines and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound and its derivatives could be investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(E)-(2-{2-benzyl-3-[(2Z)-2-(4-{[(2,4-dichlorophenyl)carbonyl]oxy}-3-nitrobenzylidene)hydrazinyl]-3-oxopropanoyl}hydrazinylidene)methyl]-2-nitrophenyl 2,4-dichlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro and hydrazone groups can participate in redox reactions, while the ester groups can undergo hydrolysis. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dichlorobenzoate: A simpler ester with similar aromatic substitution patterns.
4-[(E)-({[(3-bromobenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 3,4-dichlorobenzoate: A compound with similar hydrazone and ester functionalities.
Uniqueness
The uniqueness of 4-[(E)-(2-{2-benzyl-3-[(2Z)-2-(4-{[(2,4-dichlorophenyl)carbonyl]oxy}-3-nitrobenzylidene)hydrazinyl]-3-oxopropanoyl}hydrazinylidene)methyl]-2-nitrophenyl 2,4-dichlorobenzoate lies in its combination of multiple functional groups, which allows for a wide range of chemical reactions and potential applications. Its complex structure also provides opportunities for the development of novel derivatives with unique properties.
Properties
Molecular Formula |
C38H24Cl4N6O10 |
|---|---|
Molecular Weight |
866.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-benzyl-3-[(2Z)-2-[[4-(2,4-dichlorobenzoyl)oxy-3-nitrophenyl]methylidene]hydrazinyl]-3-oxopropanoyl]hydrazinylidene]methyl]-2-nitrophenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C38H24Cl4N6O10/c39-24-8-10-26(29(41)17-24)37(51)57-33-12-6-22(15-31(33)47(53)54)19-43-45-35(49)28(14-21-4-2-1-3-5-21)36(50)46-44-20-23-7-13-34(32(16-23)48(55)56)58-38(52)27-11-9-25(40)18-30(27)42/h1-13,15-20,28H,14H2,(H,45,49)(H,46,50)/b43-19-,44-20+ |
InChI Key |
QUWXRGKLZZFOLO-HGGMXOBSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-])C(=O)N/N=C\C4=CC(=C(C=C4)OC(=O)C5=C(C=C(C=C5)Cl)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-])C(=O)NN=CC4=CC(=C(C=C4)OC(=O)C5=C(C=C(C=C5)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Pyridinyl)-3A,4,9,9A-tetrahydro-1H-4,9-ethanobenzo[F]isoindole-1,3,10(2H)-trione](/img/structure/B11554785.png)
![2-(4-bromophenoxy)-N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11554793.png)
![3-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11554801.png)

![2-(benzylsulfanyl)-N'-[(E)-(4-bromophenyl)methylidene]propanehydrazide](/img/structure/B11554809.png)
![2-{(E)-[2-(quinolin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B11554810.png)
![2-[(2-Methylphenyl)amino]-N'-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11554820.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11554823.png)

![4-[(E)-{[3-(Benzylsulfanyl)-2-[(3,5-dinitrophenyl)formamido]propanamido]imino}methyl]phenyl acetate](/img/structure/B11554837.png)
![2,4-dibromo-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzene-1,3-diol](/img/structure/B11554848.png)

![N'-[(E)-(4-Methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11554850.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11554860.png)
